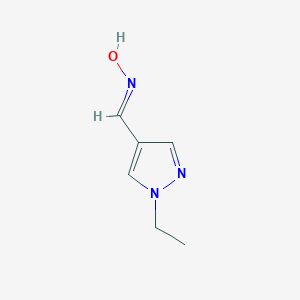

1-Ethyl-1H-pyrazole-4-carbaldehyde oxime

Description

Propriétés

IUPAC Name |

(NE)-N-[(1-ethylpyrazol-4-yl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-9-5-6(3-7-9)4-8-10/h3-5,10H,2H2,1H3/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYXIQGWFWZRGJ-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=C(C=N1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Process Development Guide: Synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime

Executive Summary & Strategic Rationale

The target molecule, 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime , represents a critical pharmacophore in the development of kinase inhibitors and agrochemical fungicides. Its structural integrity relies on the precise functionalization of the pyrazole core at the C4 position.

From a process chemistry perspective, the synthesis poses two primary challenges:

-

Regiocontrol: Ensuring exclusive formylation at C4 without competing substitution at C3/C5.

-

Geometric Isomerism: Controlling the

ratio of the final oxime functionality.

This guide details a linear, two-step synthesis starting from commercially available 1-ethyl-1H-pyrazole . We utilize a Vilsmeier-Haack formylation followed by a condensation with hydroxylamine.[1] This route is selected over the alternative (alkylation of 4-formylpyrazole) to avoid regioselectivity issues during the alkylation step (N1 vs. N2 tautomerism).

Retrosynthetic Analysis

The logical disconnection reveals the C4-formyl group as the pivotal intermediate. The Vilsmeier-Haack reaction is the industry standard for introducing aldehydes into electron-rich heterocycles like pyrazoles.

Figure 1: Retrosynthetic strategy focusing on C4 functionalization.

Step 1: Vilsmeier-Haack Formylation

Objective: Synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde.

Mechanistic Insight

The reaction utilizes

Experimental Protocol

Reagents:

-

1-Ethyl-1H-pyrazole (1.0 eq)[4]

-

Phosphorus Oxychloride (

) (1.2 eq) -

N,N-Dimethylformamide (DMF) (3.0 eq - acts as reagent and solvent)

-

Dichloromethane (DCM) (Extraction solvent)

Procedure:

-

Reagent Formation: In a dry 3-neck round-bottom flask under

atmosphere, charge DMF. Cool to 0°C using an ice/salt bath. -

Addition: Add

dropwise over 30 minutes. Critical: Maintain internal temperature <10°C to prevent thermal decomposition of the Vilsmeier complex. Stir for 30 mins at 0°C. -

Substrate Addition: Add 1-Ethyl-1H-pyrazole dropwise. The reaction is exothermic.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane) or HPLC.

-

Quench (Safety Critical): Cool the reaction mixture to RT. Pour slowly into a mixture of crushed ice and saturated

or -

Workup: Extract with DCM (

). Wash combined organics with brine, dry over -

Purification: Vacuum distillation or silica gel chromatography (Gradient: 10-30% EtOAc in Hexanes).

Expected Yield: 85–92% Appearance: Pale yellow oil or low-melting solid.

Step 2: Oximation

Objective: Conversion to 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime.

Mechanistic Insight

Aldehydes react with hydroxylamine via nucleophilic attack at the carbonyl carbon. The reaction is pH-dependent; a pH of 4–5 is optimal to protonate the carbonyl oxygen (activating it) while keeping enough hydroxylamine in the free base form (

Experimental Protocol

Reagents:

-

1-Ethyl-1H-pyrazole-4-carbaldehyde (1.0 eq)[4]

-

Hydroxylamine Hydrochloride (

) (1.5 eq) -

Sodium Acetate (

) (1.5 eq) or -

Solvent: Ethanol/Water (3:1 ratio)

Procedure:

-

Dissolution: Dissolve the aldehyde in Ethanol.

-

Reagent Prep: Dissolve

and -

Addition: Add the aqueous solution to the ethanolic aldehyde solution.

-

Reaction: Stir at Room Temperature (RT) for 2–3 hours. If conversion is slow (check TLC), heat to 50°C.

-

Workup: Concentrate ethanol under reduced pressure. The oxime often precipitates upon removal of ethanol. If solid forms, filter and wash with cold water.[5] If oil forms, extract with EtOAc.

-

Purification: Recrystallization from Ethanol/Hexane or Isopropanol.

Expected Yield: 90–95% Appearance: White to off-white crystalline solid.

Process Visualization & Workup Logic

The following workflow illustrates the critical decision points and safety interventions during the Vilsmeier quench, which is the highest-risk operation in this synthesis.

Figure 2: Critical workup workflow for Vilsmeier-Haack formylation.

Analytical Specifications

To validate the identity of the synthesized material, compare experimental data against these standard values.

Table 1: NMR & MS Characterization Data[5]

| Compound | 1H NMR (CDCl3, 400 MHz) Features | MS (ESI) m/z |

| Intermediate (Aldehyde) | 125.1 | |

| Final Product (Oxime) | 140.1 |

Note: The oxime proton (CH=N) typically appears as a singlet between 8.0–8.3 ppm. The OH proton is broad and exchangeable with

Troubleshooting & Optimization

Isomerism (E/Z Ratio)

Aldoximes generally favor the (E)-isomer (anti) due to steric repulsion between the hydroxyl group and the pyrazole ring.

-

Observation: If multiple spots appear on TLC or split peaks in NMR, you likely have a mixture.

-

Resolution: (E)-isomers are thermodynamically more stable. Refluxing in EtOH with a trace of acid (HCl) can facilitate isomerization to the desired (E)-form.

Safety: Vilsmeier Quench

The intermediate chloroiminium salt reacts violently with water.

-

Protocol: Never add water to the reaction mixture. Always add the reaction mixture to a large excess of ice/water.

-

Ventilation: This step releases HCl gas; perform in a high-efficiency fume hood.

References

-

Vilsmeier-Haack Reaction on Pyrazoles

- Methodology Source: "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc, 2019.

-

General Aldehyde Synthesis

-

Oxime Physical Properties & CAS Data

-

Reaction of Pyrazole-4-carbaldehydes with Hydroxylamine

-

Protocol Validation: "Synthesis, Structure, and Properties of Pyrazole-4-carbaldehyde Oximes." ResearchGate.[13]

-

Sources

- 1. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 2. ijpcbs.com [ijpcbs.com]

- 3. 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde (1339536-89-8) for sale [vulcanchem.com]

- 4. 1-ETHYL-1H-PYRAZOLE-4-CARBALDEHYDE | 304903-10-4 [chemicalbook.com]

- 5. jpsionline.com [jpsionline.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. asianpubs.org [asianpubs.org]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Buy 1-Ethyl-1H-pyrazole-4-carbaldehyde | 304903-10-4 [smolecule.com]

- 12. 1-Ethyl-1H-pyrazole-4-carboxaldehyde | C6H8N2O | CID 2758900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

1-Ethyl-1H-pyrazole-4-carbaldehyde oxime: Technical Monograph

This technical guide provides an in-depth analysis of 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime , a critical heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals.

Part 1: Chemical Identity & Core Properties[1][2][3][4]

1-Ethyl-1H-pyrazole-4-carbaldehyde oxime is a functionalized pyrazole derivative.[1] It serves as a pivotal intermediate, primarily utilized to access 4-cyano-pyrazoles (via dehydration) or 4-aminomethyl-pyrazoles (via reduction), both of which are privileged scaffolds in kinase inhibitor discovery (e.g., JAK, BTK inhibitors).

Physicochemical Profile [2][3][1][4][5][6][7][8][9]

| Property | Data |

| CAS Registry Number | 134516-26-0 |

| IUPAC Name | (E/Z)-1-Ethyl-1H-pyrazole-4-carbaldehyde oxime |

| Molecular Formula | C₆H₉N₃O |

| Molecular Weight | 139.15 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate; Sparingly soluble in Water |

| Precursor CAS | 304903-10-4 (1-Ethyl-1H-pyrazole-4-carbaldehyde) |

| SMILES | CCN1C=C(C=N1)C=NO |

Part 2: Synthetic Methodology & Protocols

The synthesis of this oxime is a robust, self-validating two-step process starting from commercially available 1-ethylpyrazole or its aldehyde derivative.

Step 1: Vilsmeier-Haack Formylation (Precursor Synthesis)

Note: If starting from 1-ethyl-1H-pyrazole-4-carbaldehyde (CAS 304903-10-4), skip to Step 2.[4]

-

Reagents: POCl₃, DMF (anhydrous).

-

Mechanism: Electrophilic aromatic substitution at the C4 position of the electron-rich pyrazole ring.

-

Critical Control: Temperature must be maintained <10°C during POCl₃ addition to prevent thermal runaway.

Step 2: Oximation (Core Protocol)

This protocol converts the aldehyde to the oxime using hydroxylamine hydrochloride.

Reagents:

-

1-Ethyl-1H-pyrazole-4-carbaldehyde (1.0 eq)[10]

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 – 1.5 eq)

-

Sodium Acetate (NaOAc) or Pyridine (1.5 – 2.0 eq)

-

Solvent: Ethanol/Water (3:1 v/v) or Methanol

Detailed Workflow:

-

Dissolution: Dissolve 1-ethyl-1H-pyrazole-4-carbaldehyde in Ethanol/Water mixture at room temperature (RT).

-

Buffering: Add Sodium Acetate (or Pyridine) to buffer the HCl released during the reaction. Why: Unbuffered acidic conditions can lead to degradation or incomplete conversion.

-

Addition: Add Hydroxylamine hydrochloride portion-wise over 10 minutes.

-

Reaction: Stir at RT for 2–4 hours. Monitor via TLC (System: 50% EtOAc/Hexanes) or LCMS.

-

Validation: Disappearance of the aldehyde peak (approx. retention time shift) and appearance of the oxime mass (M+H = 140.15).

-

-

Workup:

-

Concentrate the solvent under reduced pressure.

-

Dilute residue with water and extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Typically yields a clean solid that can be recrystallized from Ethanol/Hexane if necessary.

Part 3: Applications in Drug Discovery

The oxime moiety acts as a "chemical switch," allowing divergence into two distinct functional classes essential for medicinal chemistry.

Pathway A: Dehydration to Nitriles (JAK/Kinase Inhibitors)

-

Reagent: Acetic Anhydride (Ac₂O) or Thionyl Chloride (SOCl₂).

-

Product: 1-Ethyl-1H-pyrazole-4-carbonitrile.

-

Utility: The nitrile group is a bioisostere for carbonyls and a key pharmacophore in Janus Kinase (JAK) inhibitors (e.g., Ruxolitinib analogs) where the pyrazole ring forms hydrogen bonds with the kinase hinge region.

Pathway B: Reduction to Primary Amines

-

Reagent: H₂/Pd-C or LiAlH₄.

-

Product: (1-Ethyl-1H-pyrazol-4-yl)methanamine.

-

Utility: Used to construct "linker" regions in fragment-based drug design, allowing the attachment of the pyrazole headgroup to other pharmacophores.

Part 4: Visualizations

Figure 1: Synthesis & Divergent Application Pathway

Caption: Synthetic route from pyrazole precursor to the target oxime and its downstream pharmaceutical applications.

Part 5: Safety & Handling (SDS Summary)

-

Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Thermal Stability: Oximes can undergo thermal rearrangement (Beckmann rearrangement) or decomposition at high temperatures. Do not distill at atmospheric pressure.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis back to the aldehyde.

References

-

PubChem. (2025).[10][4] 1-Ethyl-1H-pyrazole-4-carbaldehyde (Aldehyde Precursor Data). National Library of Medicine. Retrieved from [Link]

-

ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

Sources

- 1. 445228-83-1,3-(3-nitro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. jpsionline.com [jpsionline.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. CAS:1415313-76-6(E)-1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde oxime-毕得医药 [bidepharm.com]

- 10. 1-Ethyl-1H-pyrazole-4-carboxaldehyde | C6H8N2O | CID 2758900 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological Activity of Pyrazole Oxime Derivatives: A Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of pyrazole oxime derivatives, a class of heterocyclic compounds exhibiting potent biological activities across agrochemical and pharmaceutical domains.[1][2] The pyrazole core acts as a privileged scaffold, while the oxime ether/ester linkage serves as a critical pharmacophore, imparting stability and specific binding affinities. This guide details the structure-activity relationships (SAR), mechanisms of action (MoA), synthetic methodologies, and validated experimental protocols for researchers in drug discovery and pesticide development.

Chemical Architecture & SAR Fundamentals

The biological potency of pyrazole oxime derivatives stems from the synergistic interaction between the pyrazole ring (acting as a lipophilic spacer and hydrogen bond acceptor) and the oxime moiety (C=N-O-), which provides geometric isomerism (E/Z) and metabolic stability.

Core Structural Requirements

-

The Pyrazole Core: Often substituted at the 1-, 3-, and 5-positions. The 5-position is critical for lipophilic interactions (e.g., 5-phenoxypyrazole in fenpyroximate).

-

The Oxime Linkage: The oxime ether (>C=N-O-R) is generally more stable and bioactive than the free oxime (>C=N-OH). The geometry (usually E-isomer) dictates fit within the target binding pocket.

-

Side Chains:

-

Agrochemicals: Bulky lipophilic groups (e.g., tert-butyl, trifluoromethylpyridyl) enhance penetration through insect cuticles and binding to mitochondrial complexes.

-

Pharmaceuticals: Polar functional groups or heterocyclic hybrids (e.g., coumarin, thiazole) improve solubility and target kinase ATP-binding pockets.

-

Agrochemical Application: Mitochondrial Complex I Inhibition[3][4][5][6][7]

Mechanism of Action (METI)

Pyrazole oxime derivatives, exemplified by Fenpyroximate , function as Mitochondrial Electron Transport Inhibitors (METI).[3] They specifically target Complex I (NADH:ubiquinone oxidoreductase) .[4]

-

Binding Site: The PSST subunit of Complex I.

-

Effect: Blockade of electron transfer from Iron-Sulfur clusters (N2) to Ubiquinone (Q).

-

Outcome: Cessation of ATP synthesis, loss of mitochondrial membrane potential, and organism death.

Visualization: METI Pathway

Caption: Disruption of the electron transport chain by pyrazole oximes at Complex I, leading to ATP depletion.

Pharmaceutical Application: Antitumor Kinase Inhibition

Recent studies (2020–2024) have repositioned pyrazole oximes as potent anticancer agents.

Mechanism of Action[3][6][7][8]

-

Kinase Inhibition: They act as ATP-competitive inhibitors of Cyclin-Dependent Kinases (CDKs), specifically CDK2 and CDK1, preventing cell cycle progression.

-

Apoptosis Induction: Inhibition leads to cell cycle arrest at the G2/M phase, triggering the caspase cascade.

-

Hybridization: Coumarin-pyrazole oxime hybrids have shown IC50 values < 5 µM against HepG2 (liver) and MCF-7 (breast) cancer lines, outperforming standard agents like 5-Fluorouracil (5-FU) in specific contexts.

Data Summary: Comparative Cytotoxicity (IC50 in µM)

| Compound Class | Target Cell Line | IC50 (µM) | Reference Standard | Potency Ratio |

| Fenpyroximate Analog | HepG2 (Liver) | 1.53 | 5-FU (35.[2]67) | 23x |

| Coumarin-Pyrazole Hybrid | SMMC-7721 | 2.08 | Doxorubicin (2.67) | ~1x |

| Thiazole-Pyrazole Oxime | MCF-7 (Breast) | 4.13 | Letrozole (15.60) | 3.7x |

Synthetic Methodologies

The synthesis of pyrazole oxime ethers is a robust, two-step process. The following pathway ensures high yield and stereochemical control.

Visualization: General Synthetic Route

Caption: Two-step synthesis: Condensation to form the oxime followed by base-catalyzed O-alkylation.

Validated Experimental Protocols

Protocol A: Synthesis of Pyrazole Oxime Ethers (Cs2CO3 Method)

Rationale: Cesium carbonate (

-

Preparation: Dissolve the pyrazole oxime intermediate (1.0 eq) in anhydrous DMF (5 mL/mmol).

-

Activation: Add

(1.2 eq) and stir at room temperature for 30 minutes to generate the oximate anion. -

Alkylation: Dropwise add the alkyl halide (e.g., substituted benzyl chloride) (1.1 eq).

-

Reaction: Stir at 60–80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Workup: Pour into ice water. If solid precipitates, filter and recrystallize (EtOH). If oil, extract with EtOAc, wash with brine, dry over

. -

Validation:

NMR must show the disappearance of the oxime -OH singlet (approx. 8.0–11.0 ppm) and appearance of the -O-

Protocol B: Mitochondrial Complex I Inhibition Assay (In Vitro)

Rationale: Direct measurement of NADH oxidation rates isolates the mechanism to Complex I, distinguishing it from general cytotoxicity.

-

Mitochondria Isolation: Isolate mitochondria from rat liver or target insect (e.g., S. litura) via differential centrifugation.

-

Buffer System: Use Phosphate buffer (pH 7.4) containing sucrose and BSA.

-

Reaction Mix:

-

Mitochondrial protein (50 µg).

-

NADH (100 µM) as the electron donor.

-

Ubiquinone-1 (50 µM) as the electron acceptor.

-

Test compound (dissolved in DMSO, final concentration 0.1 nM – 10 µM).

-

-

Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADH to

) using a spectrophotometer for 5 minutes at 30°C. -

Controls:

-

Negative: DMSO only (0% inhibition).

-

Positive: Rotenone (standard Complex I inhibitor).

-

-

Calculation:

.

Protocol C: MTT Cytotoxicity Assay (Pharma)

Rationale: Colorimetric assessment of metabolic activity. Only viable cells with active mitochondria can reduce MTT to formazan.

-

Seeding: Seed tumor cells (e.g., HepG2) in 96-well plates (

cells/well). Incubate for 24h. -

Treatment: Add pyrazole oxime derivatives at graded concentrations (0.1–100 µM). Incubate for 48h.

-

Labeling: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.

-

Solubilization: Remove medium. Add DMSO (150 µL) to dissolve purple formazan crystals.

-

Quantification: Measure absorbance at 570 nm .

-

Self-Validation:

- -factor calculation must be > 0.5 for assay validity.

-

Reference compound (e.g., Doxorubicin) must fall within historical

range.

References

-

Fenpyroxim

- Title: Fenpyroxim

- Source: Science World Publishing (2021)

-

URL:[Link]

-

Synthesis and Acaricidal Activity

-

Antitumor Activity of Pyrazole Oximes

-

Coumarin-Pyrazole Hybrids

-

General Review of Pyrazole Deriv

Sources

- 1. Synthesis and insecticidal activities of novel pyrazole oxime ether derivatives with different substituted pyridyl rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. irac-online.org [irac-online.org]

- 4. sciencworldpublishing.org [sciencworldpublishing.org]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Excellent antitumor and antimetastatic activities based on novel coumarin/pyrazole oxime hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. encyclopedia.pub [encyclopedia.pub]

Potential applications of 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime

Content Type: Technical Whitepaper / Synthetic & Application Guide Target Audience: Medicinal Chemists, Agrochemical Researchers, Process Chemists

Part 1: Executive Summary

1-Ethyl-1H-pyrazole-4-carbaldehyde oxime is a pivotal heterocyclic intermediate that bridges the gap between simple pyrazole building blocks and complex bioactive scaffolds. Derived from the parent aldehyde (1-Ethyl-1H-pyrazole-4-carbaldehyde, CAS 304903-10-4), this oxime functionality serves as a versatile "chemical switch." It enables the divergent synthesis of nitriles (via dehydration), primary amines (via reduction), and isoxazolines (via 1,3-dipolar cycloaddition).

In drug discovery, the 1-ethyl-pyrazole core acts as a bioisostere for imidazole and pyridine, frequently utilized to optimize lipophilicity and metabolic stability in kinase inhibitors (e.g., FGFR, VEGFR). In agrochemistry, the oxime ether linkage is a validated pharmacophore in mitochondrial electron transport inhibitors (METI), analogous to the commercial acaricide Fenpyroximate .

This guide provides a comprehensive technical analysis of the compound's synthesis, reactivity profile, and application in high-value chemical space.

Part 2: Chemical Profile & Properties[1][2]

Identity and Physicochemical Data[3][4]

| Property | Data / Descriptor |

| Compound Name | 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime |

| Parent Aldehyde CAS | 304903-10-4 (Aldehyde precursor) |

| Molecular Formula | C₆H₉N₃O |

| Molecular Weight | 139.15 g/mol |

| Core Scaffold | 1-Substituted Pyrazole |

| Functional Group | Aldoxime (-CH=N-OH) |

| Solubility | Soluble in DMSO, DMF, MeOH, EtOH; Sparingly soluble in water. |

| pKa (Calculated) | ~10.5 (Oxime OH), ~2.5 (Pyrazole N) |

Structural Significance

The molecule features two distinct domains:

-

The Pyrazole Ring (N1-Ethyl): A stable aromatic core that participates in

- -

The Oxime Moiety (C4-Position): An amphoteric handle capable of acting as a nucleophile (at Oxygen), an electrophile (at Carbon), or a radical acceptor.

Part 3: Synthetic Protocols

Synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime

Rationale: This protocol utilizes a standard condensation reaction under mild basic conditions to favor the formation of the thermodynamically stable (E)-oxime isomer.

Reagents:

-

1-Ethyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (NH₂OH[1]·HCl) (1.2 eq)

-

Sodium Carbonate (Na₂CO₃) (1.5 eq) or Sodium Acetate

-

Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of 1-Ethyl-1H-pyrazole-4-carbaldehyde in 20 mL of ethanol.

-

Activation: In a separate beaker, dissolve 12 mmol of NH₂OH·HCl and 15 mmol of Na₂CO₃ in 10 mL of water. (Caution: CO₂ evolution).

-

Addition: Dropwise add the aqueous hydroxylamine solution to the aldehyde solution at room temperature (25°C).

-

Reaction: Stir the mixture at ambient temperature for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The aldehyde spot (Rf ~0.6) should disappear, replaced by the oxime (Rf ~0.3).

-

Work-up: Evaporate ethanol under reduced pressure. Dilute the aqueous residue with 20 mL ice water.

-

Isolation: The oxime typically precipitates as a white/off-white solid. Filter, wash with cold water, and dry under vacuum.

-

Note: If no precipitate forms, extract with Ethyl Acetate (3x 20 mL), dry over MgSO₄, and concentrate.

-

Transformation: Dehydration to Nitrile

Application: Synthesis of 1-Ethyl-1H-pyrazole-4-carbonitrile.

Protocol:

-

Dissolve the oxime in Acetic Anhydride (Ac₂O) (5.0 eq).

-

Reflux at 120°C for 3 hours.

-

Pour onto crushed ice/water to hydrolyze excess anhydride.

-

Neutralize with NaHCO₃ and extract with DCM.

-

Result: High-yield conversion to the nitrile, a precursor for amidines and tetrazoles.

Part 4: Applications in Drug & Agrochemical Design

Agrochemicals: The Fenpyroximate Pharmacophore

The pyrazole-oxime ether motif is critical in the design of METI acaricides. The oxime oxygen is typically alkylated with a lipophilic benzyl or pyridyl group.

-

Mechanism: The oxime moiety coordinates with the Iron-Sulfur cluster in Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.

-

Design Strategy: React 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime with 4-(tert-butyl)benzyl bromide using Cs₂CO₃ in DMF to generate potent acaricidal candidates.

Medicinal Chemistry: Kinase Inhibition

In oncology, the 1-ethyl-pyrazole-4-position is a privileged attachment point.

-

Scaffold Hopping: The oxime can be reduced to a primary amine (using Zn/AcOH or H₂/Pd-C), which serves as a linker to ATP-binding hinge binders.

-

Fragment-Based Design: The oxime itself can be cyclized into an isoxazoline via reaction with styrenes (chloramine-T mediated), creating rigid bicyclic systems that fit into hydrophobic pockets of kinases like FGFR.

Part 5: Visualizing the Chemical Space

Diagram 1: Synthetic Divergence from the Oxime

This flowchart illustrates how the oxime serves as a central hub for accessing diverse chemical functionalities.

Caption: Divergent synthesis pathways starting from the 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime intermediate.

Diagram 2: Pharmacophore Mapping (METI Inhibitors)

This diagram visualizes how the molecule fits into the biological context of mitochondrial inhibition.

Caption: SAR Logic for Pyrazole-Oxime based Mitochondrial Electron Transport Inhibitors (METI).

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758900, 1-Ethyl-1H-pyrazole-4-carboxaldehyde. Retrieved from [Link]

-

Dai, H., et al. (2016). Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. PMC (PubMed Central). Retrieved from [Link]

-

Attaryan, H., & Sahakyan, A. (2025). Synthesis, Structure, and Properties of Pyrazole-4-carbaldehyde Oximes. ResearchGate. Retrieved from [Link]

Sources

The Pyrazole-Oxime Scaffold: A Nexus of Reactivity and Pharmacological Potential

An In-Depth Technical Guide

Introduction: The Ascendancy of the Pyrazole-Oxime Moiety

In the landscape of modern medicinal and agricultural chemistry, the pyrazole ring stands as a "privileged structure," a versatile heterocyclic core that consistently appears in a wide array of biologically active compounds.[1][2] Its unique electronic properties, including its nature as a π-excess aromatic heterocycle, and its capacity for diverse substitution patterns make it an ideal foundation for drug design.[3][4] When an oxime functional group (C=N-OH) is appended to this ring, the resulting pyrazole-oxime scaffold gains a new dimension of chemical reactivity and biological interaction potential. The oxime's ability to act as a hydrogen bond donor and acceptor, coupled with its versatile reactivity, has made these derivatives a focal point for developing novel insecticides, acaricides, fungicides, and anticancer agents.[5][6][7]

This guide provides an in-depth exploration of the core reactivity of the oxime group on a pyrazole ring. We will move beyond simple reaction catalogues to dissect the causality behind synthetic choices and explore how the unique electronic environment of the pyrazole ring influences the oxime's chemical behavior. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.

Part 1: Synthesis of the Pyrazole-Oxime Core

The foundational step in exploring this scaffold's reactivity is its synthesis. The most direct and widely employed method involves the condensation of a pyrazole carbaldehyde or pyrazole ketone with hydroxylamine.

The choice of base and solvent is critical for achieving high yields and purity. While various bases can be used, potassium hydroxide or sodium acetate are frequently reported, offering a good balance of reactivity and minimal side reactions.[8][9] The reaction is typically performed in a protic solvent like ethanol or methanol, which facilitates the dissolution of the hydroxylamine salt and the base.[5][8]

Experimental Protocol: General Synthesis of Pyrazole Aldoxime

This protocol is a representative synthesis adapted from established literature procedures.[8][9]

-

Reagent Preparation: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2-1.5 equivalents) and a base such as potassium hydroxide (2.0 equivalents) or sodium acetate (1.5 equivalents) in ethanol (3-4 mL per mmol of aldehyde).

-

Addition of Pyrazole Aldehyde: To this mixture, add a solution of the substituted pyrazole-4-carbaldehyde (1.0 equivalent) in ethanol, either dropwise at a controlled temperature (e.g., 10 °C) or at room temperature.[8]

-

Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 15 minutes to several hours depending on the substrate.[5][9]

-

Work-up: Upon completion, cool the mixture to room temperature and reduce the solvent volume under vacuum. Dilute the residue with water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.[8][9]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude product can be purified by recrystallization or column chromatography to yield the pure pyrazole aldoxime.

dot graph TD A[Substituted Pyrazole Aldehyde] -- "1. Hydroxylamine Hydrochloride2. Base (e.g., KOH, NaOAc)3. Solvent (e.g., Ethanol)" --> B(Pyrazole Aldoxime); B -- "O-Alkylation/Acylation(R-X, Base)" --> C{O-Substituted Pyrazole Oxime Ether/Ester}; C --> D[Biologically Active Derivatives(Insecticides, Fungicides, Anticancer Agents)];

Caption: General workflow for synthesis and functionalization.

Part 2: Key Reactions of the Pyrazole-Oxime Group

The true synthetic utility of the pyrazole-oxime scaffold lies in the diverse reactions of the oxime moiety. These transformations allow for the construction of complex molecular architectures and the fine-tuning of physicochemical properties.

O-Alkylation and O-Acylation: The Gateway to Bioactivity

The most prevalent reaction of pyrazole oximes in drug discovery is the derivatization of the oxime's hydroxyl group.[5] This O-alkylation or O-acylation transforms the oxime into an oxime ether or ester, respectively. This strategy is fundamental to the design of many commercial pesticides and drug candidates, including the well-known acaricide Fenpyroximate.[5][10]

The reaction proceeds via a standard Williamson ether synthesis mechanism. A base, typically a carbonate like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is used to deprotonate the acidic oxime hydroxyl, forming an oximate anion.[5][10] This potent nucleophile then displaces a leaving group from an alkyl halide or a similar electrophile. The choice of cesium carbonate is often strategic; its high solubility in polar aprotic solvents like acetonitrile (ACN) and DMF, along with the "cesium effect," often leads to higher yields and faster reaction rates compared to other bases.[5]

This reactivity is the cornerstone of combinatorial library synthesis, allowing for the rapid generation of hundreds of analogs for structure-activity relationship (SAR) studies. By varying the structure of the electrophile (R-X), researchers can systematically probe the steric and electronic requirements of the target biological receptor.[11]

The Beckmann Rearrangement: A C-C to C-N Bond Migration

The Beckmann rearrangement is a classic acid-catalyzed transformation of a ketoxime into an N-substituted amide.[12] This reaction provides a powerful method for "cutting" a C-C bond adjacent to the oxime and "pasting" the migrating carbon onto the nitrogen atom, effectively inserting a nitrogen atom into the carbon framework.

For pyrazolyl ketoximes, this rearrangement proceeds in a normal, intramolecular fashion when treated with reagents like phosphorus pentachloride or polyphosphoric acid (PPA).[13] The stereochemistry of the oxime is crucial: the group that is anti-periplanar to the hydroxyl leaving group is the one that migrates.[14]

dot graph G { layout=dot; rankdir="LR"; node[shape=box, style="filled,rounded", fontname="helvetica", fontcolor="#202124", fillcolor="#F1F3F4"]; edge[fontname="helvetica", color="#5F6368", arrowhead=vee];

} Caption: Key steps in the Beckmann rearrangement of a pyrazolyl ketoxime.

Interestingly, studies have shown that pyrazolyl aldoximes (where one substituent is a hydrogen) often fail to undergo the Beckmann rearrangement under the same conditions, highlighting the influence of the substituents on the reaction pathway.[13] The rearrangement of ketoximes, however, provides a reliable route to pyrazolyl amides, which are themselves valuable synthons and biologically active motifs.

Cyclization Reactions: Building Fused Heterocyclic Systems

The oxime group can be a key participant in intramolecular cyclization reactions to build novel, fused heterocyclic scaffolds. A prominent example is the Intramolecular Nitrile Oxide Cycloaddition (INOC) reaction.[9]

In this elegant transformation, a pyrazole aldoxime, which also bears an unsaturated moiety (like an allyl or propargyl ether) elsewhere on the molecule, is oxidized in situ to a highly reactive nitrile oxide intermediate. This "1,3-dipole" is immediately trapped by the tethered alkene or alkyne "dipolarophile" in a [3+2] cycloaddition reaction. The result is the efficient, one-step construction of a new fused ring system, such as a pyrazolo-pyrano-oxazole.[9]

This strategy is exceptionally powerful for rapidly increasing molecular complexity and exploring novel chemical space in drug discovery programs.

Experimental Protocol: Intramolecular Nitrile Oxide Cycloaddition (INOC)

This protocol is a general representation of the key cyclization step.[9]

-

Setup: Dissolve the pyrazole aldoxime bearing an unsaturated tether (e.g., 1-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oxime) (1.0 equivalent) in a suitable solvent like dichloromethane (DCM).

-

Oxidant Addition: To the solution, add an oxidant such as sodium hypochlorite (NaOCl) solution (excess) portion-wise or dropwise at 0 °C or room temperature.

-

Reaction: Stir the mixture vigorously. The reaction is often rapid, and progress can be monitored by TLC.

-

Work-up: After completion, separate the organic layer. Wash it sequentially with water and brine, then dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the solution under reduced pressure and purify the resulting residue by column chromatography to isolate the fused heterocyclic product.

Part 3: Applications in Drug and Agrochemical Development

The reactivity of the pyrazole-oxime group is not merely of academic interest; it is directly harnessed to create molecules with profound biological effects.

| Compound Class/Example | Reactivity Leveraged | Biological Activity | Potency/Example Data | Reference |

| Fenpyroximate Analogues | O-Alkylation | Acaricidal, Insecticidal | 80-100% mortality at 500 µg/mL against T. cinnabarinus | [5] |

| Oxazole-Containing Pyrazole Oximes | O-Alkylation | Fungicidal, Insecticidal | ~100% inhibition of P. cubensis at 100 mg/L (Compound 8g) | [10] |

| Pyridyl-Containing Pyrazole Oximes | O-Alkylation | Anticancer (HepG2 cells) | IC₅₀ = 1.53–17.27 µM (several compounds) | [5] |

| Thiazole-Containing Pyrazole Oximes | O-Alkylation | Insecticidal | Good activity against Aphis medicagini at 0.5 mg/mL | [8] |

| Fused Pyrazolo-pyrano-oxazoles | INOC Cyclization | Novel Scaffolds | N/A (Synthetic methodology) | [9] |

| Oxime-Linked Pyrazole Derivatives | O-Alkylation | Anticancer (A549 cells) | IC₅₀ = 14.5 µM | [7] |

As shown in the table, O-alkylation is the workhorse reaction for generating vast libraries of compounds. By replacing the terminal aryl group of a lead compound like Fenpyroximate with other heterocycles (oxazoles, thiazoles, pyridines), researchers have successfully developed new agents with potent fungicidal, insecticidal, and even anticancer properties.[5][8][10] For instance, certain pyrazole oxime ethers bearing a substituted pyridyl moiety have demonstrated significant antiproliferative activity against the HepG2 human cancer cell line, with IC₅₀ values superior to the standard drug 5-fluorouracil.[5]

Conclusion and Future Outlook

The oxime group, when attached to a pyrazole ring, is a remarkably versatile functional group. Its reactivity serves as a powerful engine for molecular diversification in chemical research. The straightforward synthesis of the core scaffold, combined with high-yielding and predictable functionalization reactions like O-alkylation, makes it an ideal platform for SAR exploration. Furthermore, more complex transformations such as the Beckmann rearrangement and intramolecular cycloadditions provide access to unique and rigidified molecular architectures that are highly desirable in modern drug design.

Future research will likely focus on expanding the repertoire of reactions involving the pyrazole-oxime group. The development of novel catalytic methods, such as copper-catalyzed reactions involving N-O bond cleavage, could unlock new synthetic pathways.[15] As our understanding of the specific interactions between these scaffolds and their biological targets deepens, the ability to precisely manipulate the pyrazole-oxime core will remain a critical tool for scientists in the quest for safer and more effective therapeutic and agricultural agents.

References

-

Zhang, X., et al. (2015). Synthesis and bioactivity of novel pyrazole oxime derivatives containing oxazole ring. Chinese Journal of Organic Chemistry, 35(4), 934-941. 10

-

Zou, X., et al. (2008). Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. Journal of Agricultural and Food Chemistry, 56(23), 11377-11382.

-

Kovács, D., et al. (2021). Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][8][10]oxazoles via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 26(18), 5609.

-

Xiong, L., et al. (2015). Synthesis and Biological Activities of Novel Pyrazole Oximes Containing Substituted Pyrimidine Group. Chinese Journal of Organic Chemistry.

-

Finar, I. L., & Hurlock, R. J. (1958). The Beckmann rearrangement of some pyrazolyl oximes. Journal of the Chemical Society C, 3259-3263.

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.

-

Dai, H., et al. (2018). Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. Molecules, 23(11), 2999.

-

ResearchGate. (2024). Pyrazole-based oxime derivatives as anticancer agents. ResearchGate.

-

Conti, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749.

-

Kumar, D., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(11), 1399.

-

Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6039.

-

Gomaa, A. M., & Ali, M. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134.

-

Journal of Clinical and Experimental Immunology. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews.

-

Tang, X., et al. (2014). Practical synthesis of pyrazoles via a copper-catalyzed relay oxidation strategy. Chemical Communications, 50(94), 14845-14848.

-

Li, Y., et al. (2014). Divergent Syntheses of 2-Aminonicotinonitriles and Pyrazolines by Copper-Catalyzed Cyclization of Oxime Ester. Organic Letters, 16(6), 1764-1767.

-

Gomaa, A. M., & Ali, M. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134.

-

SlideShare. (2018). Pyrazole. SlideShare.

-

Lester, D., & Benson, G. D. (1970). Alcohol oxidation in rate inhibited by pyrazole, oximes, and amides. Science, 169(3942), 282-284.

-

Zora, M., & Kivrak, A. (2011). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry, 76(15), 6439-6445.

-

Chen, H., et al. (2009). Synthesis and antiviral activities of pyrazole derivatives containing an oxime moiety. Archiv der Pharmazie, 342(1), 49-55.

-

de Oliveira, R. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 638148.

-

Al-Smadi, M., & Aboutabl, M. (2018). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega, 3(11), 16127-16134.

-

Wikipedia. (n.d.). Beckmann rearrangement. Wikipedia.

-

Alfa Chemistry. (2025). Beckmann Rearrangement. Alfa Chemistry.

-

Hansen, J. F., & Kim, S. Y. (1985). Preparation and oxidation of 1-hydroxypyrazoles and 1-hydroxypyrazole 2-oxides. The Journal of Organic Chemistry, 50(12), 2134-2139.

-

Dai, H., et al. (2016). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Molecules, 21(3), 282.

Sources

- 1. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 2. rroij.com [rroij.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 5. Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and bioactivity of novel pyrazole oxime derivatives containing oxazole ring [html.rhhz.net]

- 11. Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 13. The Beckmann rearrangement of some pyrazolyl oximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Practical synthesis of pyrazoles via a copper-catalyzed relay oxidation strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Technical Guide: Solubility Profile and Process Engineering of 1-Ethyl-1H-pyrazole-4-carbaldehyde Oxime

Part 1: Executive Summary & Strategic Importance

1-Ethyl-1H-pyrazole-4-carbaldehyde oxime is a critical heterocyclic intermediate employed in the synthesis of bioactive pyrazole derivatives. It serves as a pivotal precursor for generating nitrile functionalities (via dehydration) or primary amines (via reduction), which are ubiquitous pharmacophores in kinase inhibitors and agrochemicals.

Understanding the solubility landscape of this oxime is not merely a matter of data collection but a requirement for process autonomy . The efficiency of the conversion from its aldehyde precursor (1-Ethyl-1H-pyrazole-4-carbaldehyde) and the subsequent purification via recrystallization relies heavily on exploiting the solubility differential between the product, impurities, and the solvent matrix.

This guide provides a technical breakdown of the physicochemical properties, predicted solubility trends based on structural analogues, and a validated protocol for experimentally determining the precise solubility boundaries required for scale-up.

Part 2: Physicochemical Profile & Structural Analysis[1][2]

To predict solubility behavior where explicit literature data is sparse, we analyze the molecular architecture of the compound.

| Property | Value / Characteristic | Implication for Solubility |

| Molecular Structure | Pyrazole ring + Ethyl tail + Oxime group (=N-OH) | Amphiphilic character with distinct polar and lipophilic domains. |

| H-Bond Donors | 1 (Oxime -OH) | Capable of strong interaction with polar protic solvents (Alcohols). |

| H-Bond Acceptors | 3 (Pyrazole Ns, Oxime N) | High affinity for H-bond donors; good solubility in water/alcohol mixtures at high T. |

| Lipophilicity (LogP) | Estimated ~1.2 - 1.5 | Moderate lipophilicity; suggests poor solubility in purely aqueous media at neutral pH. |

| Physical State | Crystalline Solid | Requires energy (heat) to disrupt lattice forces for dissolution. |

Mechanistic Insight: The ethyl group disrupts crystal packing slightly compared to phenyl analogues (which melt >150°C), likely lowering the melting point but maintaining a solid state at room temperature. The oxime moiety introduces a "switchable" polarity; it can be deprotonated in strong base (increasing water solubility) or protonated in strong acid.

Part 3: Solubility Landscape & Solvent Selection

Based on the synthesis of structural analogues (e.g., 1-phenyl-1H-pyrazole-4-carbaldehyde oxime) and general oxime thermodynamics, the following solubility profile is established for process design.

Solubility Classifications

| Solvent Class | Representative Solvents | Solubility Rating | Process Application |

| Dipolar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Reaction medium; Stock solutions for bio-assays. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (T-dependent) | Primary Recrystallization Solvents. High solubility at boiling; low at 0°C. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Extraction solvent; Chromatography mobile phase. |

| Ethers/Esters | THF, Ethyl Acetate | Moderate | Co-solvents for reaction workup. |

| Non-Polar | Hexane, Cyclohexane, Heptane | Negligible (<1 mg/mL) | Anti-solvents to force precipitation. |

| Aqueous | Water | Low (pH dependent) | Anti-solvent; Wash medium to remove inorganic salts. |

Thermodynamic Modeling of Solubility

For precise process control, experimental solubility data (

- : Mole fraction solubility[1]

- : Absolute temperature (K)[1]

- : Empirical model parameters derived from regression analysis.

Part 4: Experimental Protocols (Self-Validating Systems)

Do not rely on single-point measurements. Use these protocols to generate a robust solubility curve.

Protocol A: Gravimetric Solubility Determination (Static Method)

Objective: Determine saturation solubility at fixed temperatures (

-

Preparation: Add excess 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime to 10 mL of the target solvent (e.g., Ethanol) in a jacketed equilibrium cell.

-

Equilibration: Stir magnetically at the set temperature (

K) for 24 hours. -

Validation (Self-Check): Stop stirring and allow settling for 2 hours. Ensure solid phase remains present (confirms saturation).

-

Sampling: Withdraw 2 mL of supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter.

-

Quantification: Transfer filtrate to a tared weighing dish. Evaporate solvent under vacuum/nitrogen flow until constant mass is achieved.

-

Calculation:

Protocol B: Metastable Zone Width (MZW) Determination

Objective: Define the "safe zone" for cooling crystallization to avoid spontaneous, uncontrolled nucleation.

-

Setup: Prepare a solution of known concentration

(e.g., 50 mg/mL in Ethanol) in a reactor with a turbidity probe or FBRM (Focused Beam Reflectance Measurement). -

Dissolution: Heat at 1°C/min until the turbidity signal drops to baseline (Clear Point,

). -

Nucleation: Cool at 0.5°C/min until the turbidity signal spikes (Cloud Point,

). -

Analysis: The difference

is the MZW.-

Insight: A wide MZW (>15°C) indicates difficult nucleation, requiring seeding. A narrow MZW (<5°C) suggests rapid, uncontrolled precipitation.

-

Part 5: Synthesis & Purification Workflow[4]

The following diagram illustrates the critical solvent swaps required to move from the aldehyde precursor to the pure oxime crystal.

Caption: Process flow for the synthesis and purification of 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime, highlighting the critical solvent transition from reaction medium (EtOH/Water) to recrystallization solvent (Hot Ethanol).

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758900, 1-Ethyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

Shetty, A. et al. (2008). Synthesis & Pharmacological Activities of Substituted Pyrazoles.[2] Asian Journal of Chemistry, 20(7), 5038-5040. (Describes Vilsmeier-Haack synthesis and recrystallization of pyrazole aldehydes from Ethanol). Retrieved from [Link]

-

Kumar, B.C. et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.[3] Journal of Pharmaceutical and Scientific Innovation, 2(5), 55-59. (Details the reaction of pyrazole aldehydes with hydrazine/hydroxylamine and purification in DMF/Ethanol).

-

Asiri, A.M. et al. (2012). 1-Phenyl-1H-pyrazole-4-carbaldehyde.[4][2][5][6] Acta Crystallographica Section E. (Structural characterization of the phenyl-analogue, confirming solid-state properties). Retrieved from [Link]

Sources

Application Note: 1-Ethyl-1H-pyrazole-4-carbaldehyde Oxime as a Divergent Scaffold in Drug Discovery

Topic: Strategic Utilization of 1-Ethyl-1H-pyrazole-4-carbaldehyde Oxime in Medicinal Chemistry Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract

This guide details the synthetic utility of 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime (EPCO) as a high-value intermediate in the construction of bioactive heterocycles. While often overlooked as a transient intermediate, EPCO serves as a critical "switch" point in medicinal chemistry campaigns, granting access to 4-cyanopyrazoles (common in JAK/STAT inhibitors) and isoxazoline-fused systems (via 1,3-dipolar cycloaddition). This note provides optimized protocols for its synthesis, stabilization, and transformation, supported by mechanistic insights and safety guidelines.

Introduction: The Pyrazole "Linchpin"

The pyrazole ring is a privileged structure in FDA-approved therapeutics (e.g., Ruxolitinib, Celecoxib). The 4-position of the pyrazole core is a strategic vector for extending chemical diversity.

1-Ethyl-1H-pyrazole-4-carbaldehyde oxime functions as a divergent intermediate:

-

Pathway A (Dehydration): Access to 1-ethyl-1H-pyrazole-4-carbonitrile , a precursor for amidines and triazines found in kinase inhibitors.

-

Pathway B (Oxidation/Cycloaddition): Precursor to nitrile oxides , enabling [3+2] cycloadditions to form isoxazoles and isoxazolines—scaffolds valued for their bioisosteric properties to amide bonds.

-

Pathway C (O-Functionalization): Synthesis of oxime ethers , which exhibit potent acaricidal and anticancer activities (e.g., against A549 lung cancer lines).

Chemical Properties & Handling[1]

-

CAS: 116355-14-1 (Generic alkyl analogs often referenced)

-

Molecular Weight: 139.15 g/mol

-

Appearance: White to off-white crystalline solid.

-

Solubility: Soluble in DMSO, MeOH, EtOH, and DMF. Sparingly soluble in water.

-

Stability: Aldoximes are generally stable but can undergo Beckmann rearrangement under strongly acidic conditions or hydrolysis back to the aldehyde in aqueous acid. Store at 2–8°C under inert atmosphere.

Isomerism Warning

EPCO exists as an equilibrium mixture of E (anti) and Z (syn) isomers.

-

Diagnostic: In

H NMR, the aldoxime proton ( -

Impact: For dehydration to nitriles, isomerism is irrelevant. For site-specific O-alkylation, the E-isomer minimizes steric clash with the ethyl group at N1.

Visualizing the Reaction Landscape

Figure 1: Divergent synthetic pathways originating from the 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime scaffold.

Experimental Protocols

Protocol A: High-Fidelity Synthesis of EPCO

Objective: To synthesize >98% pure oxime from the aldehyde precursor without column chromatography.

Reagents:

-

1-Ethyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)

-

Hydroxylamine hydrochloride (

) (1.2 equiv) -

Sodium Acetate (

) (1.5 equiv) -

Solvent: Ethanol/Water (3:1 v/v)

Procedure:

-

Dissolution: Dissolve 10 mmol of aldehyde in 30 mL Ethanol.

-

Buffer Prep: Dissolve

and -

Addition: Add the aqueous solution to the ethanolic aldehyde solution dropwise at Room Temperature (RT).

-

Reaction: Stir at RT for 2–4 hours. Monitor by TLC (System: 30% EtOAc/Hexane). The aldehyde spot (

) should disappear, replaced by the oxime ( -

Workup:

-

Evaporate ethanol under reduced pressure.

-

Add 20 mL ice-cold water to the residue. The oxime typically precipitates as a white solid.

-

Filter and wash with cold water (

).

-

-

Drying: Dry under vacuum at 45°C for 6 hours.

-

Yield Expectation: 85–95%.

-

QC Check:

H NMR (DMSO-

-

Protocol B: Synthesis of Isoxazolines via Nitrile Oxide (The "Click" Approach)

Context: This method utilizes the oxime to generate a nitrile oxide dipole in situ, which reacts with an alkene (dipolarophile) to form a fused or linked isoxazoline ring.

Mechanism:

-

Chlorination: Oxime

Hydroximoyl Chloride (using NCS). -

Elimination: Hydroximoyl Chloride

Nitrile Oxide (using -

Cycloaddition: Nitrile Oxide + Alkene

Isoxazoline.

Reagents:

-

EPCO (1.0 equiv)

-

N-Chlorosuccinimide (NCS) (1.1 equiv)

-

Alkene substrate (e.g., styrene or allyl ether) (1.2 equiv)

-

Triethylamine (

) (1.2 equiv) -

Solvent: DMF (Dry)

Step-by-Step:

-

Chlorination: Dissolve EPCO (2 mmol) in DMF (5 mL). Add NCS (2.2 mmol) portion-wise at 0°C. Stir for 1 hour at RT.

-

Checkpoint: Verification of hydroximoyl chloride formation is difficult by TLC due to instability. Proceed directly.

-

-

Cycloaddition Setup: Add the alkene (2.4 mmol) to the reaction mixture.

-

Dipole Generation: Dissolve

(2.4 mmol) in 2 mL DMF. Add this solution dropwise over 30 minutes to the reaction mixture at 0°C.-

Why Dropwise? Slow addition keeps the concentration of nitrile oxide low, preventing dimerization into furoxans (a common side reaction).

-

-

Completion: Stir at RT for 12 hours.

-

Workup: Pour into brine (50 mL) and extract with EtOAc (

). Wash organic layer with water ( -

Purification: Flash chromatography (Gradient: 0

40% EtOAc/Hexane).

Data Summary: Dehydration Methods for Nitrile Synthesis

When the target is 1-ethyl-1H-pyrazole-4-carbonitrile , the choice of dehydration agent impacts yield and green chemistry metrics.

| Method | Reagent | Conditions | Yield | Green Score | Notes |

| Classical | Acetic Anhydride ( | Reflux, 4h | 88% | Low | Requires neutralization; harsh. |

| Chemical | 0°C to RT, 1h | 92% | Low | Very fast; generates acidic gas. | |

| Catalytic | Acetonitrile, 80°C | 85% | Medium | Mild; good for sensitive substrates. | |

| Green | NaCl (Catalyst) | Water, Reflux | 75-80% | High | "On-water" reaction; slow but eco-friendly [1]. |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Cycloaddition | Dimerization of Nitrile Oxide (Furoxan formation). | Decrease the rate of base ( |

| Oxime Hydrolysis | Acidic impurities in solvent or prolonged heating with water. | Use buffered conditions ( |

| Sticky Solid/Oil Product | Residual DMF or isomeric mixtures. | Wash organic layer thoroughly with water (5x) to remove DMF. Recrystallize from EtOH/Water. |

| Regioselectivity Issues | In [3+2] cycloaddition with unsymmetrical alkenes. | Sterics usually dictate formation of the 3,5-disubstituted isoxazoline. Use steric bulk on the alkene to enforce selectivity. |

References

-

Synthesis of Pyrazole-4-carbaldehyde Oximes & Nitriles

- Title: Synthesis, Structure, and Properties of Pyrazole-4-carbaldehyde Oximes.

- Source: ResearchG

- Note: Confirms anti-isomer preference and acetic anhydride dehydr

-

[3+2] Cycloaddition Applications

-

Title: Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][1,2]oxazoles via Intramolecular Nitrile Oxide Cycloaddition.[1]

- Source: PMC / NIH (2016).

- Context: Details the INOC reaction using pyrazole aldoximes.

-

-

Medicinal Chemistry (Anticancer)

-

Green Synthesis of Nitriles

Sources

- 1. Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][1,2]oxazoles via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel oxime-containing pyrazole derivatives and discovery of regulators for apoptosis and autophagy in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Note: High-Efficiency Synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime , a critical intermediate in the development of pyrazole-based kinase inhibitors and agrochemicals. Unlike generic oxime synthesis guides, this protocol addresses the specific solubility and reactivity profiles of N-alkylated pyrazoles. The method utilizes a buffered condensation strategy to maximize yield (>85%) while minimizing the formation of side products like nitriles or hydrolysis impurities.

Target Audience: Medicinal Chemists, Process Development Scientists.

Scientific Foundation & Mechanism

Reaction Mechanism

The conversion of 1-Ethyl-1H-pyrazole-4-carbaldehyde to its oxime follows a nucleophilic addition-elimination pathway.

-

Nucleophilic Attack: The lone pair of the hydroxylamine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde.

-

Proton Transfer: A tetrahedral carbinolamine intermediate is formed.

-

Dehydration: Acid-catalyzed elimination of water yields the oxime (

).

Critical Insight: The reaction rate is pH-dependent. At low pH, the amine is protonated (

Isomerism

The product exists as two geometric isomers: E (anti) and Z (syn). The E-isomer is generally thermodynamically favored due to reduced steric clash between the hydroxyl group and the pyrazole ring.

Figure 1: Mechanistic pathway of oxime formation via condensation.

Experimental Protocol

Materials & Equipment

| Reagent | CAS No. | Equiv.[1][2] | Role |

| 1-Ethyl-1H-pyrazole-4-carbaldehyde | 304903-10-4 | 1.0 | Limiting Reagent |

| Hydroxylamine Hydrochloride | 5470-11-1 | 1.2–1.5 | Nucleophile Source |

| Sodium Acetate (Anhydrous) | 127-09-3 | 1.5–2.0 | Buffer/Base |

| Ethanol (Absolute) | 64-17-5 | - | Solvent |

| Water (Deionized) | 7732-18-5 | - | Co-solvent |

Equipment:

-

Round-bottom flask (RBF) with magnetic stir bar.[2]

-

Reflux condenser.

-

Heating block/Oil bath.

-

Rotary evaporator.

-

Vacuum filtration setup.[3]

Step-by-Step Procedure

Step 1: Reagent Preparation

-

In a clean RBF, dissolve 1-Ethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in Ethanol (5 mL per mmol of aldehyde).

-

Note: The aldehyde is typically a liquid.[4] Ensure it is fully solubilized before proceeding.

-

-

In a separate beaker, dissolve Hydroxylamine Hydrochloride (1.5 eq) and Sodium Acetate (1.5 eq) in a minimum amount of Water (1–2 mL per mmol).

-

Why: Pre-mixing the salt and base generates the free hydroxylamine in situ and buffers the solution, preventing pH shock to the aldehyde.

-

Step 2: The Reaction

-

Add the aqueous hydroxylamine/acetate solution dropwise to the ethanolic aldehyde solution under stirring.

-

Heat the mixture to 60°C for 2–4 hours.

-

Monitoring: Check reaction progress via TLC (System: 50% EtOAc/Hexanes). The aldehyde spot (

) should disappear, replaced by a more polar oxime spot ( -

Optimization: If conversion is slow, increase temperature to reflux (80°C).

-

Step 3: Workup & Isolation

-

Concentration: Remove the bulk of the Ethanol using a rotary evaporator. Do not distill to dryness; leave a concentrated aqueous slurry.

-

Precipitation: Add ice-cold water (10 mL per mmol) to the residue and stir vigorously for 15 minutes.

-

Scenario A (Solid forms): If a white/off-white solid precipitates, filter via vacuum filtration. Wash the cake with cold water (

). -

Scenario B (Oiling out): If the product oils out (common with N-ethyl derivatives), extract with Ethyl Acetate (

).[5] Wash combined organics with Brine, dry over

-

Step 4: Purification

-

Recrystallization: If solid, recrystallize from Ethanol/Water (1:3 ratio).

-

Flash Chromatography: If oil or impure, purify via silica gel column.

-

Eluent: Gradient 0%

60% Ethyl Acetate in Hexanes.

-

Quality Control & Characterization

Self-Validating Checkpoints:

-

1H NMR (DMSO-d6 or CDCl3):

-

Aldehyde Proton: Absence of the singlet at

ppm confirms consumption of starting material. -

Oxime Proton: Appearance of a singlet at

ppm ( -

OH Proton: Broad singlet, often exchangeable, around

ppm. -

Ethyl Group: Triplet (

) and Quartet (

-

-

LC-MS:

-

Target Mass:

(Calculated MW: 139.15).

-

Data Summary Table:

| Parameter | Specification |

|---|---|

| Appearance | White to pale yellow solid or viscous oil |

| Yield | 85% – 95% (Optimized) |

| Purity (HPLC) | >98% (area %) |

| Melting Point | Dependent on isomer ratio (Typically 80–110°C for similar analogs) |

Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation of the target oxime.

Safety & Handling (HSE)

-

Hydroxylamine Hydrochloride: Corrosive and suspected carcinogen. Avoid contact with skin.[6][7]

-

Explosion Hazard:NEVER heat hydroxylamine free base in the absence of solvent or to dryness. It is thermally unstable. Always maintain a buffered aqueous/alcoholic solution during heating.

-

-

Pyrazoles: Generally irritants. Wear standard PPE (gloves, goggles, lab coat).

-

Waste Disposal: Aqueous waste containing hydroxylamine should be treated with dilute bleach (sodium hypochlorite) to decompose the amine before disposal, preventing accumulation in drains.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758900, 1-Ethyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

- Li, J. J. (2014).Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

- Vertex AI Search (2025).Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives. (Contextual grounding for pyrazole oxime reaction conditions).

-

Organic Chemistry Portal. Synthesis of Pyrazoles and Derivatives. Retrieved from [Link]

Sources

- 1. HYDROXYLAMINE HYDROCHLORIDE [training.itcilo.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. asianpubs.org [asianpubs.org]

- 4. Buy 1-Ethyl-1H-pyrazole-4-carbaldehyde | 304903-10-4 [smolecule.com]

- 5. Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lobachemie.com [lobachemie.com]

- 7. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

Introduction: The Rise of Pyrazole-Based Scaffolds in Crop Protection

An In-Depth Technical Guide to the Application of Pyrazole Oximes in Agrochemical Research

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has become a cornerstone in the discovery of modern agrochemicals.[1] Its versatile structure allows for extensive functionalization, leading to compounds with a wide array of biological activities, including insecticidal, fungicidal, herbicidal, and acaricidal properties.[2][3] The commercial success of pyrazole-containing pesticides like Fenpyroximate, a potent acaricide, has spurred significant research into novel derivatives.[4][5]

Among these derivatives, pyrazole oximes and their ethers represent a particularly promising class of compounds.[6] The inclusion of the oxime (C=N-OH) or oxime ether (C=N-OR) moiety often enhances biological efficacy and allows for fine-tuning of the compound's physicochemical properties.[7] This guide provides a detailed exploration of pyrazole oximes in agrochemical research, covering their synthesis, mechanism of action, and protocols for their evaluation.

Core Chemistry: Synthesis of Pyrazole Oxime Derivatives

The synthesis of pyrazole oxime derivatives typically follows a multi-step pathway, beginning with the construction of a substituted pyrazole aldehyde. This key intermediate is then converted to the corresponding oxime, which can be further derivatized to form oxime ethers.

A common synthetic route involves the Vilsmeier-Haack formylation of a substituted pyrazole to create the essential aldehyde intermediate. This aldehyde is then reacted with hydroxylamine hydrochloride to form the pyrazole oxime. Subsequent etherification with various alkyl or aryl halides yields the final pyrazole oxime ether derivatives.[4][8]

Protocol 1: General Synthesis of Pyrazole Oxime Ethers

This protocol provides a representative procedure for synthesizing pyrazole oxime ethers, adapted from established literature methods.[4]

Step 1: Synthesis of Pyrazole Aldehyde (Intermediate 1)

-

To a stirred solution of the starting substituted pyrazole in an appropriate solvent (e.g., anhydrous DMF), add the Vilsmeier reagent (prepared from phosphorus oxychloride and DMF) dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.

-

Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure pyrazole aldehyde.

Step 2: Synthesis of Pyrazole Oxime (Intermediate 2)

-

Dissolve the pyrazole aldehyde from Step 1 in a solvent mixture, such as ethanol and water.

-

Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine).

-

Reflux the mixture for 1-3 hours until TLC analysis shows the disappearance of the starting aldehyde.

-

Cool the reaction mixture and add water to precipitate the pyrazole oxime.

-

Filter, wash with water, and dry the product. This intermediate is often used in the next step without further purification.

Step 3: Synthesis of Pyrazole Oxime Ether (Final Product)

-

To a solution of the pyrazole oxime from Step 2 in a polar aprotic solvent (e.g., acetonitrile or DMF), add a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).

-

Stir the mixture at room temperature for 20-30 minutes.

-

Add the desired substituted benzyl halide (e.g., 4-chlorobenzyl bromide) to the mixture.

-

Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.

-

Once the reaction is complete, filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to yield the final pyrazole oxime ether.

-

Confirm the structure using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Action: Disrupting Vital Cellular Processes

The biological activity of pyrazole-based agrochemicals often stems from their ability to inhibit crucial enzymes in pests and fungi.

-

Insecticides/Acaricides: Many pyrazole insecticides, like Fenpyroximate, function as mitochondrial electron transport inhibitors (METIs).[5] They specifically target Complex I (NADH-CoQ reductase) of the respiratory chain.[9] By blocking this complex, they disrupt the production of ATP, the cell's primary energy source, leading to paralysis and death of the target pest. It is widely accepted that pyrazole oxime derivatives operate through this same fundamental mechanism.

-

Fungicides: Pyrazole carboxamide fungicides are potent inhibitors of the enzyme succinate dehydrogenase (SDH), or Complex II, in the fungal mitochondrial respiratory chain.[10][11] This inhibition blocks the tricarboxylic acid (TCA) cycle and electron transport, halting fungal respiration and growth.[10] While many pyrazole oximes show fungicidal activity, their primary target can vary, with some potentially acting as SDH inhibitors.[7]

Application & Efficacy: Evaluating Biological Activity

The development of novel pyrazole oximes requires rigorous testing to determine their efficacy against target organisms. Preliminary bioassays are conducted in vitro or in vivo at standard concentrations, with promising candidates undergoing further dose-response studies to determine values like LC₅₀ (lethal concentration for 50% of the population) or EC₅₀ (effective concentration for 50% inhibition).

Quantitative Efficacy Data

The following tables summarize representative bioactivity data for novel pyrazole oxime derivatives from published research.

Table 1: Insecticidal and Acaricidal Activity of Pyrazole Oxime Derivatives [4]

| Compound ID | Target Organism | Concentration (mg/L) | Mortality (%) |

| 8c | Aphis craccivora (Aphid) | 500 | 100 |

| 8g | Aphis craccivora (Aphid) | 500 | 100 |

| 8c | Nilaparvata lugens (Planthopper) | 500 | 100 |

| 8g | Nilaparvata lugens (Planthopper) | 500 | 80 |

| Control | Tetranychus cinnabarinus (Mite) | 500 | - |

Note: Data selected to show high-performing examples.

Table 2: Fungicidal Activity of Pyrazole Oxime Derivatives [4]

| Compound ID | Target Organism | Concentration (mg/L) | Inhibition Rate (%) |

| 8c | Pseudoperonospora cubensis | 50 | 80 |

| 8g | Pseudoperonospora cubensis | 50 | 100 |

| Kresoxim-methyl | Pseudoperonospora cubensis | 50 | 90 |

Note: Kresoxim-methyl is a commercial fungicide used as a positive control.

Table 3: Acaricidal Activity of Pyridyl-Containing Pyrazole Oximes [5]

| Compound ID | Target Organism | Concentration (µg/mL) | Inhibition Rate (%) |

| 8e | Tetranychus cinnabarinus | 10 | 100 |

| 8f | Tetranychus cinnabarinus | 10 | 100 |

| 8l | Tetranychus cinnabarinus | 10 | 100 |

| 8p | Tetranychus cinnabarinus | 10 | 100 |

| Fenpyroximate | Tetranychus cinnabarinus | 10 | 100 |

Note: Fenpyroximate is a commercial acaricide used as a positive control.

Protocol 2: In Vivo Insecticidal Bioassay (Leaf-Dip Method)

This protocol describes a standard method for evaluating the insecticidal activity of test compounds against a leaf-feeding insect like the diamondback moth (Plutella xylostella).[5]

1. Preparation of Test Solutions:

-

Dissolve the synthesized pyrazole oxime compound in a small amount of a suitable solvent (e.g., DMSO).

-

Add a surfactant (e.g., Tween-80) at a concentration of 0.1% (v/v).

-

Dilute with distilled water to achieve the desired final test concentrations (e.g., 200 µg/mL, 50 µg/mL).

-

Prepare a negative control solution containing only the solvent and surfactant in water.

2. Treatment of Plant Material:

-

Select fresh, healthy cabbage leaves and cut them into discs approximately 5-6 cm in diameter.

-

Dip each leaf disc into a test solution for 10-15 seconds, ensuring complete coverage.

-

Allow the leaf discs to air-dry on a clean surface.

3. Insect Exposure:

-

Place one treated leaf disc into a petri dish (9 cm diameter) lined with a moist filter paper to maintain humidity.

-

Introduce 10-15 third-instar larvae of Plutella xylostella into each petri dish.

-

Seal the petri dishes with perforated lids to allow for air exchange.

4. Incubation and Assessment:

-

Maintain the petri dishes in a controlled environment chamber at 25 ± 1°C with a 16:8 hour (light:dark) photoperiod and 70-80% relative humidity.

-

Assess larval mortality after 48-72 hours. Larvae are considered dead if they do not move when prodded with a fine brush.

-

Use the data to calculate the mortality rate for each concentration.

5. Data Analysis:

-

Correct the observed mortality using Abbott's formula if mortality in the negative control is between 5% and 20%.

-

Corrected Mortality (%) = [ (Mortality in treatment - Mortality in control) / (100 - Mortality in control) ] × 100

-

For compounds showing high activity, perform further tests with a series of concentrations to calculate the LC₅₀ value using probit analysis.

Conclusion and Future Directions

Pyrazole oximes continue to be a fertile ground for agrochemical discovery. Research demonstrates their potential to yield compounds with potent insecticidal, acaricidal, and fungicidal activities.[4][6] The key to their success lies in the modularity of their synthesis, which allows for systematic structural optimization to enhance potency, broaden the activity spectrum, and improve safety profiles. Future research will likely focus on leveraging computational chemistry and molecular docking to design more targeted inhibitors, exploring novel substitutions on the pyrazole and oxime ether moieties, and investigating their environmental fate and non-target toxicity to develop the next generation of sustainable crop protection agents.

References

- Synthesis and bioactivity of novel pyrazole oxime derivatives containing oxazole ring. (2015). Chinese Chemical Letters, 26(6), 672-674.

- Du, T., Lu, S., Zhu, Z., Zhu, M., Zhang, Y., Zhang, J., & Chen, J. (2025). Pyrazole derivatives: Recent advances in discovery and development of pesticides. Chinese Chemical Letters.